molecular formula C6H4ClF3N2O B2827325 [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride CAS No. 1174311-36-4

[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride

Cat. No.: B2827325
CAS No.: 1174311-36-4
M. Wt: 212.56
InChI Key: AIJQCMYGFMQODH-UHFFFAOYSA-N
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Description

[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride typically involves the reaction of 3-(trifluoromethyl)pyrazole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

3-(Trifluoromethyl)pyrazole+Acetyl chloride2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride\text{3-(Trifluoromethyl)pyrazole} + \text{Acetyl chloride} \rightarrow \text{this compound} 3-(Trifluoromethyl)pyrazole+Acetyl chloride→2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2-[3-(Trifluoromethyl)pyrazolyl]acetic acid.

    Reduction: The compound can be reduced to form 2-[3-(Trifluoromethyl)pyrazolyl]ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed:

  • Amides, esters, thioesters
  • 2-[3-(Trifluoromethyl)pyrazolyl]acetic acid
  • 2-[3-(Trifluoromethyl)pyrazolyl]ethanol

Scientific Research Applications

[3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is primarily based on its ability to act as an acylating agent. The acetyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their functions.

Comparison with Similar Compounds

    2-[3-(Trifluoromethyl)pyrazolyl]acetic acid: Formed by hydrolysis of the acetyl chloride group.

    2-[3-(Trifluoromethyl)pyrazolyl]ethanol: Formed by reduction of the acetyl chloride group.

    3-(Trifluoromethyl)pyrazole: The parent compound without the acetyl chloride group.

Uniqueness: [3-(trifluoromethyl)-1h-pyrazol-1-yl]acetyl chloride is unique due to the presence of both the trifluoromethyl group and the acetyl chloride group. The trifluoromethyl group enhances the compound’s stability and reactivity, while the acetyl chloride group provides a reactive site for further chemical modifications. This combination makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5(13)3-12-2-1-4(11-12)6(8,9)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJQCMYGFMQODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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